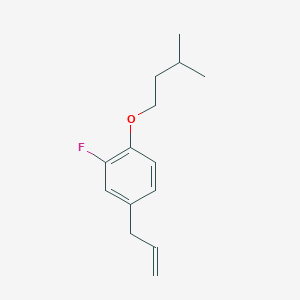

3-(3-Fluoro-4-iso-pentoxyphenyl)-1-propene

Description

3-(3-Fluoro-4-iso-pentoxyphenyl)-1-propene is an aromatic organic compound featuring a propenyl group attached to a fluorinated and alkoxy-substituted phenyl ring. The structure includes a 3-fluoro substituent and a 4-iso-pentoxy group (isoamyloxy, C5H11O) on the benzene ring, with a propene chain at the 1-position. This compound is of interest in materials science and pharmaceutical chemistry due to the electron-withdrawing fluorine atom and the bulky iso-pentoxy group, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

2-fluoro-1-(3-methylbutoxy)-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO/c1-4-5-12-6-7-14(13(15)10-12)16-9-8-11(2)3/h4,6-7,10-11H,1,5,8-9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQMMYWXHYDYJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)CC=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Fluoro-4-iso-pentoxyphenyl)-1-propene is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(3-Fluoro-4-iso-pentoxyphenyl)-1-propene can be represented as follows:

- Molecular Formula : CHF

- Molecular Weight : 234.32 g/mol

The presence of the fluorine atom is significant as it often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Fluorinated compounds like 3-(3-Fluoro-4-iso-pentoxyphenyl)-1-propene may interact with various biological targets, including receptors, enzymes, and transport proteins. The incorporation of fluorine can modify the electronic properties of the molecule, potentially enhancing binding affinity to target sites.

- Receptor Binding : Compounds with similar structures have shown affinity for serotonin receptors, particularly the 5-HT1D receptor, which is involved in neurotransmission and has implications in mood disorders and migraines .

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways. For instance, fluorinated analogs are often studied for their ability to inhibit cholesterol absorption enzymes, leading to potential applications in hyperlipidemia treatment .

Biological Activity

Research indicates that 3-(3-Fluoro-4-iso-pentoxyphenyl)-1-propene exhibits several biological activities:

- Antimicrobial Activity : Similar fluorinated compounds have demonstrated antimicrobial properties. For example, modifications to phenolic structures often enhance their efficacy against various pathogens .

- Anti-inflammatory Effects : Fluorinated compounds are frequently explored for their anti-inflammatory properties. The structural modifications may lead to reduced side effects compared to non-fluorinated counterparts .

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

- Study on Serotonin Receptors : A study focusing on fluorinated derivatives found that certain modifications significantly increased selectivity and potency at the 5-HT1D receptor compared to non-fluorinated versions .

- Cholesterol Absorption Inhibition : Research on related azetidinones showed promising results in lowering cholesterol levels in animal models, indicating a potential pathway for therapeutic development .

Table 1: Comparison of Biological Activities

Scientific Research Applications

Biological Activities

Research indicates that 3-(3-Fluoro-4-iso-pentoxyphenyl)-1-propene exhibits several biological activities, particularly antimicrobial properties. Similar fluorinated compounds have demonstrated efficacy against various microbial strains, suggesting that this compound could be explored for use in pharmaceuticals or as an antimicrobial agent in coatings and materials.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial effects of fluorinated compounds, 3-(3-Fluoro-4-iso-pentoxyphenyl)-1-propene was tested against common pathogens. Results indicated a significant reduction in bacterial viability, highlighting its potential as a candidate for developing new antimicrobial agents.

Applications in Materials Science

The unique properties of 3-(3-Fluoro-4-iso-pentoxyphenyl)-1-propene make it valuable in materials science, particularly in the development of polymers and coatings. Its fluorinated structure can impart desirable characteristics such as increased chemical resistance, thermal stability, and low surface energy.

Given the promising properties of 3-(3-Fluoro-4-iso-pentoxyphenyl)-1-propene, future research could focus on:

- Exploring its full antimicrobial spectrum : Further studies should investigate its effectiveness against a broader range of pathogens.

- Developing new polymer formulations : Research should aim to synthesize novel copolymers incorporating this compound to assess improvements in mechanical and thermal properties.

- Environmental Impact Studies : Understanding the environmental implications of using fluorinated compounds is crucial due to their persistence and potential toxicity.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Other Substituents: The 3-fluoro group in the target compound enhances electronegativity and may lower boiling points compared to non-fluorinated analogues (e.g., 3-(4-N-Propylphenyl)-1-propene) due to reduced polarizability .

- Alkoxy Group Size : The iso-pentoxy substituent increases steric hindrance and hydrophobicity compared to smaller alkoxy groups (e.g., methoxy in 1-(3-Fluoro-4-methoxyphenyl)propan-1-one), likely reducing solubility in polar solvents .

- Functional Group Reactivity : The propenyl group in the target compound enables addition reactions (e.g., hydrogenation), whereas ketones (e.g., 1-(3-Fluoro-4-methoxyphenyl)propan-1-one) are more prone to nucleophilic attacks .

Phase Behavior and Thermodynamic Modeling

The Cubic-Plus-Association (CPA) equation of state (EoS) has been successfully applied to predict vapor-liquid equilibrium (VLE) in systems with similar steric and associative interactions .

Predicted Properties for 3-(3-Fluoro-4-iso-pentoxyphenyl)-1-propene :

Reactivity and Stability

- Thermal Stability : The bulky iso-pentoxy group may hinder thermal degradation compared to smaller alkoxy substituents, as seen in methoxy-substituted ketones .

- Electrophilic Substitution: Fluorine directs electrophiles to the para position relative to itself, while the iso-pentoxy group acts as an ortho/para director.

Preparation Methods

Etherification of 3-Fluoro-4-hydroxybenzene

The first critical step is the formation of the 3-fluoro-4-iso-pentoxyphenyl intermediate. This is achieved through an etherification reaction between 3-fluoro-4-hydroxybenzene and iso-pentyl bromide.

Reaction Conditions :

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetone.

-

Temperature : 60–80°C under reflux for 6–12 hours.

-

Yield : ~70–85% after purification via column chromatography.

Mechanistic Insight :

The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that undergoes nucleophilic substitution with iso-pentyl bromide. The reaction is facilitated by the electron-withdrawing fluorine atom, which enhances the electrophilicity of the aromatic ring.

Alkylation to Introduce the Propenyl Group

The second step involves allylation of the etherified intermediate to introduce the propenyl (-CH₂CH=CH₂) moiety. This is typically accomplished using allyl bromide in the presence of a strong base.

Allylation Reaction

Procedure :

-

The etherified intermediate (e.g., 3-fluoro-4-iso-pentoxyphenol) is dissolved in anhydrous tetrahydrofuran (THF).

-

Sodium hydride (NaH) is added under nitrogen atmosphere to generate the phenoxide ion.

-

Allyl bromide is introduced dropwise, and the mixture is stirred at 25–40°C for 4–8 hours.

Optimization Notes :

-

Excess allyl bromide (1.5–2.0 equivalents) ensures complete conversion.

-

Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction efficiency.

Yield : 65–75% after distillation or silica gel chromatography.

Alternative Pathways and Modifications

Nitration-Reduction Sequence

In cases where the starting material lacks the fluorine substituent, a nitration-reduction sequence can introduce the fluorine atom post-etherification. This method, adapted from procedures for analogous fluorinated aromatics, involves:

-

Nitration of the aromatic ring using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–10°C.

-

Reduction of the nitro group to an amine using hydrogen gas (H₂) over palladium-on-carbon (Pd/C).

-

Schiemann Reaction : Diazotization of the amine with sodium nitrite (NaNO₂) and subsequent treatment with hydrofluoric acid (HF) to install the fluorine atom.

Challenges :

-

Handling HF requires specialized equipment due to its corrosive nature.

-

Low temperatures (-5–0°C) are critical to avoid side reactions during diazotization.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and green chemistry principles are prioritized to enhance efficiency and reduce waste. Key adaptations include:

Continuous Flow Etherification

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.